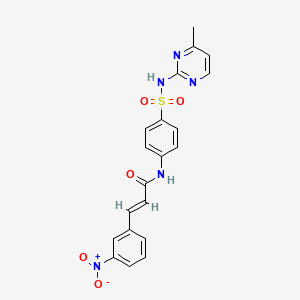
(E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H17N5O5S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(3-nitrophenyl)acrylamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including an acrylamide moiety, a sulfamoyl group, and nitro-substituted aromatic rings. These features suggest various biological activities, particularly in targeting specific pathways related to cancer and bacterial infections.
Structural Characteristics
The compound's chemical structure can be represented as follows:
- Molecular Formula : C24H23N5O4S
- Key Functional Groups :
- Acrylamide
- Sulfamoyl
- Nitro group
- Pyrimidine ring
This combination of groups is notable for its potential interactions with biological targets, influencing enzymatic activity and receptor binding.
Antibacterial Properties
The presence of the sulfamoyl group in the compound is often associated with antibacterial activity. Sulfamoyl compounds are known to inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial survival. Preliminary studies show that similar compounds exhibit significant antibacterial effects against various strains of bacteria, suggesting that this compound may share these properties.
Anticancer Activity
The nitro group can enhance the cytotoxicity of compounds against certain cancer cell lines. Research has indicated that compounds with similar structural motifs have been effective in inhibiting tumor growth by inducing apoptosis in cancer cells. The acrylamide moiety may also contribute to this activity by participating in Michael addition reactions with nucleophiles in biological systems, potentially leading to the formation of cytotoxic adducts.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Molecular docking studies can predict how this compound interacts with specific biological targets. These studies help identify binding sites and affinities, providing insights into its mechanism of action and optimizing lead compounds in drug discovery processes.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity spectrum of similar compounds. These computational methods suggest that this compound could possess therapeutic potential against various diseases, including cancer and bacterial infections.
Comparative Analysis
A comparative analysis with structurally related compounds reveals that while many share common biological activities, the unique combination of functional groups in this compound may provide distinct mechanisms of action. This diversity could enhance efficacy against specific biological targets while minimizing side effects associated with conventional drugs.
Eigenschaften
IUPAC Name |
(E)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-14-11-12-21-20(22-14)24-31(29,30)18-8-6-16(7-9-18)23-19(26)10-5-15-3-2-4-17(13-15)25(27)28/h2-13H,1H3,(H,23,26)(H,21,22,24)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPZWTYFPWXERH-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














